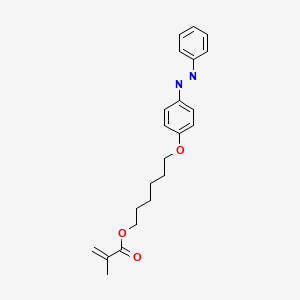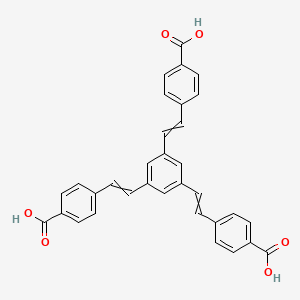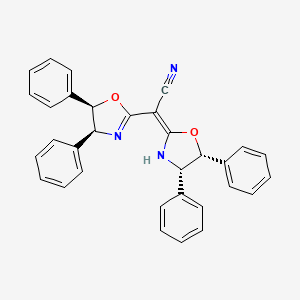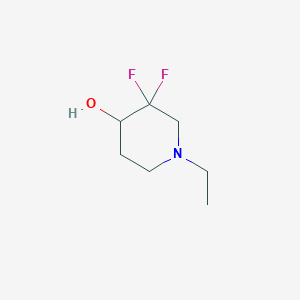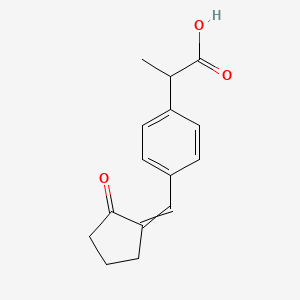
2,2,3,3-Tetramethyl-4,7,10,13,16-pentaoxa-3-silanonadec-18-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethyl-4,7,10,13,16-pentaoxa-3-silanonadec-18-yne is a chemical compound with the molecular formula C17H34O5Si and a molecular weight of 346.53 g/mol . It is known for its use in click chemistry, particularly in copper-catalyzed azide-alkyne cycloadditions and palladium-catalyzed coupling reactions .
Preparation Methods
The synthesis of 2,2,3,3-Tetramethyl-4,7,10,13,16-pentaoxa-3-silanonadec-18-yne typically involves the protection of polyethylene glycol (PEG) with an alkyne group. This compound can be synthesized through a series of reactions involving the coupling of PEG derivatives with alkyne-functionalized silanes under specific reaction conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2,2,3,3-Tetramethyl-4,7,10,13,16-pentaoxa-3-silanonadec-18-yne undergoes various types of chemical reactions, including:
Click Chemistry Reactions: It is commonly used in copper-catalyzed azide-alkyne cycloadditions, forming triazole rings.
Palladium-Catalyzed Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, forming carbon-carbon bonds.
Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry and palladium catalysts for coupling reactions. The major products formed from these reactions are typically triazoles and other coupled products.
Scientific Research Applications
2,2,3,3-Tetramethyl-4,7,10,13,16-pentaoxa-3-silanonadec-18-yne has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethyl-4,7,10,13,16-pentaoxa-3-silanonadec-18-yne involves its role as a protected PEG-alkyne. In click chemistry, the alkyne group reacts with azides in the presence of a copper(I) catalyst to form triazole rings . In palladium-catalyzed coupling reactions, the alkyne group participates in the formation of carbon-carbon bonds . These reactions are facilitated by the specific catalysts and reaction conditions used.
Comparison with Similar Compounds
2,2,3,3-Tetramethyl-4,7,10,13,16-pentaoxa-3-silanonadec-18-yne can be compared with other similar compounds, such as:
1-Ethynylcyclohexene: Another alkyne used in click chemistry.
2-Ethynylpyridine: An alkyne used in various coupling reactions.
3-Ethynylthiophene: An alkyne used in the synthesis of conjugated polymers.
The uniqueness of this compound lies in its protected PEG-alkyne structure, which provides specific reactivity and compatibility with various catalysts and reaction conditions .
Properties
IUPAC Name |
tert-butyl-dimethyl-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O5Si/c1-7-8-18-9-10-19-11-12-20-13-14-21-15-16-22-23(5,6)17(2,3)4/h1H,8-16H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHJBVPAABUHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCOCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203642-77-7 |
Source


|
| Record name | 203642-77-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10,16-bis[4-(1-adamantyl)-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8234047.png)
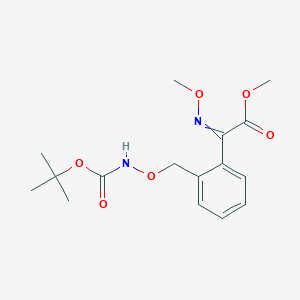
![Methyl 2-[2-(bromomethyl)phenyl]-2-(methoxyimino)acetate](/img/structure/B8234055.png)
![1-(4-iodophenyl)-4-[1-(4-iodophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;chloride](/img/structure/B8234063.png)
![(S)-33'-Bis(4-chlorophenyl)-[11'-binaphthalene]-22'-diol](/img/structure/B8234064.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)pyrrolidine](/img/structure/B8234075.png)
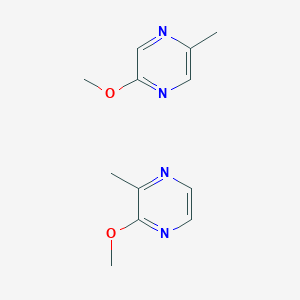
![4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8234085.png)
![[7,7-bis(4-hexylphenyl)-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B8234100.png)
